

# preclinical data on Zosurabalpin efficacy

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## Compound of Interest

Compound Name: **Zosurabalpin**

Cat. No.: **B12396143**

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An In-depth Technical Guide to the Preclinical Efficacy of **Zosurabalpin**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

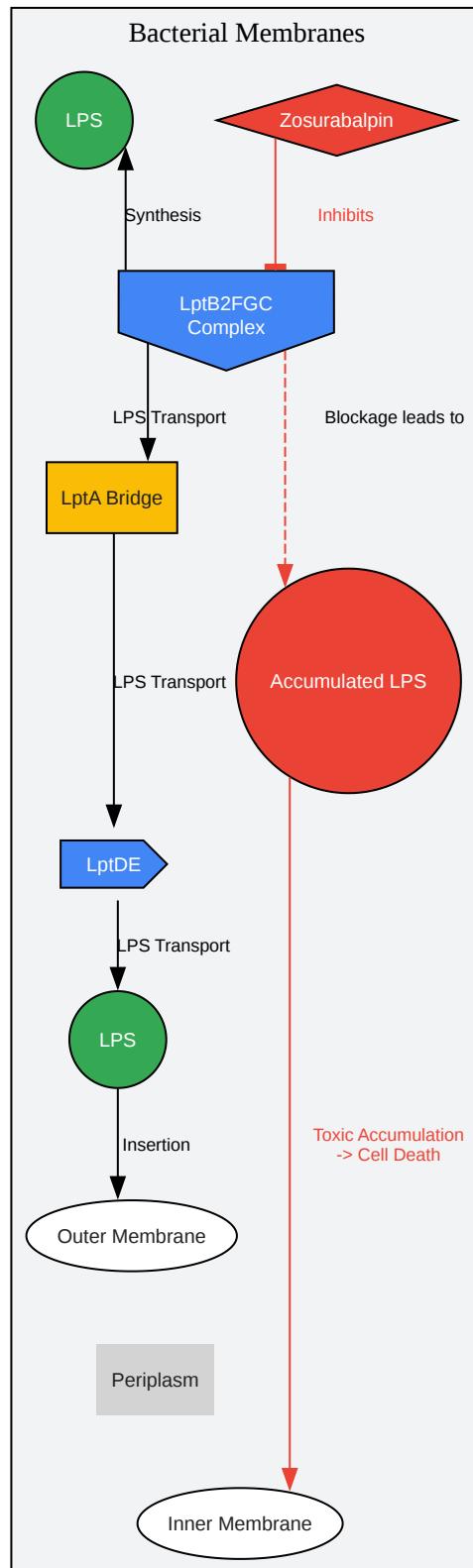
**Zosurabalpin** is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with a novel mechanism of action against Carbapenem-Resistant *Acinetobacter baumannii* (CRAB), a pathogen designated as a 'Priority 1' critical threat by the World Health Organization.<sup>[1]</sup> This document provides a comprehensive overview of the preclinical data supporting the efficacy of **Zosurabalpin**, focusing on its mechanism of action, in vitro activity, and in vivo efficacy in animal models.

## Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Transport

**Zosurabalpin** exerts its bactericidal effect by targeting and inhibiting the LptB2FGC complex, a crucial component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.<sup>[2][3][4]</sup> The Lpt system is responsible for transporting LPS molecules from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial outer membrane.<sup>[5]</sup>

By binding to the LptB2FGC complex, **Zosurabalpin** blocks the transport of LPS, leading to its toxic accumulation in the inner membrane and ultimately causing cell death.<sup>[2][4]</sup> This unique mechanism of action means that **Zosurabalpin** is not affected by existing resistance

mechanisms.[6][7] Studies on spontaneous resistance have identified mutations in the genes encoding LptF and LptG, further confirming the LptB2FGC complex as the primary target.[2][8]



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Caption: **Zosurabalin** inhibits the LptB2FGC complex, blocking LPS transport. (Within 100 characters)

## In Vitro Efficacy

**Zosurabalin** has demonstrated potent in vitro activity against a large number of clinical isolates of *Acinetobacter baumannii*, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.[\[2\]](#)[\[9\]](#)

## Data Presentation: Minimum Inhibitory Concentration (MIC)

Isolate Collection	N	Medium Supplement	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	MIC Range (µg/mL)	Comparator MIC <sub>90</sub> (µg/mL)
Resistant/ MDR A. baumannii[2][10]	129	Not Specified	-	1	-	Tigecycline: 8 Colistin: >16 Meropenem: >16
Acinetobacter spp. (China, 2021)[2][11][12]	150	20% Horse Serum	0.12	0.5	0.015 - 8	-
Acinetobacter spp. (China, 2021)[2][11][12]	150	Human Serum	0.25	1	0.03 - 8	-
A. baumannii-calcoaceticus complex[2][9]	133	20% Horse Serum	0.12	0.25	0.015 - 1	-
A. baumannii-calcoaceticus complex[2][9]	133	Human Serum	0.25	0.5	0.03 - 1	-
A. baumannii-calcoaceticus complex	450	20% Horse Serum	0.12	0.25	0.015 - 2	-

(2022-23)

[\[13\]](#)

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A.

baumannii-	20%					
calcoacetic						
us complex	450	Human	0.25	1	0.03 - 4	-
(2022-23)		Serum				

[\[13\]](#)

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## Bactericidal Activity

In time-kill assays, **Zosurabalpin** demonstrated bactericidal activity, achieving a  $\geq 3$ -log<sub>10</sub> CFU reduction ( $\geq 99.9\%$  killing) against all eight CRAB isolates tested.[2][9] The killing kinetics were noted to be relatively slow, requiring  $\geq 12$  hours of exposure.[2][9]

## Experimental Protocols: MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

- Medium: Cation-adjusted Mueller-Hinton Broth (CA-MHB) was used as the base medium. [12][13]
- Supplementation: Due to trailing and skipped-well phenomena observed in CA-MHB alone, the medium was supplemented with either 20% heat-inactivated horse serum (HoS) or 20% human serum (HS) to ensure accurate MIC readings.[11][12][13]
- Inoculum: A standardized bacterial inoculum was prepared and added to microtiter plates containing serial twofold dilutions of **Zosurabalpin**.
- Incubation: Plates were incubated at 35°C for 16-20 hours.
- Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth (or caused a substantial reduction in growth).[13]

## In VivoEfficacy

**Zosurabalin** has shown potent efficacy in various murine models of infection caused by pan-drug-resistant *A. baumannii*.[\[2\]](#)[\[9\]](#)

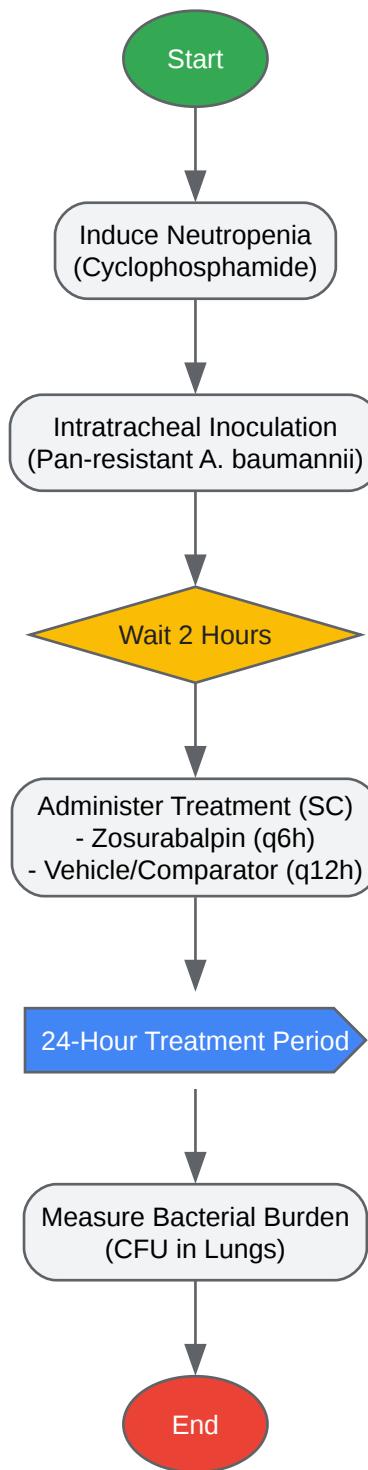
## Data Presentation: Efficacy and Pharmacokinetics

Model Type	Key Findings	Reference
Efficacy		
Neutropenic Mouse Pneumonia	Dose-independent bacterial load reductions. <a href="#">[2]</a> <a href="#">[9]</a> $>5\text{-log}_{10}$ CFU decrease at the highest daily dose (360 mg/kg/day). <a href="#">[2]</a> <a href="#">[9]</a> Reduced levels of bacteria in lungs. <a href="#">[14]</a>	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[14]</a>
Sepsis Model	Prevented mortality in mice with bacteria-triggered sepsis. <a href="#">[14]</a> <a href="#">[14]</a>	<a href="#">[14]</a>
Femur/Lung Infection Models	Potent efficacy demonstrated. <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Pharmacokinetics (Mouse)		
Clearance	51 mL/min/kg (High)	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Volume of Distribution	0.7 L/kg (Low)	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Terminal Half-life	0.3 hours (Short)	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>
Protein Binding	37% unbound fraction (Moderate)	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[15]</a>

## **Experimental Protocols: Neutropenic Mouse Pneumonia Model**

The *in vivo* efficacy of **Zosurabalin** was evaluated in a well-established neutropenic mouse model of lung infection.[\[10\]](#)

- **Immunosuppression:** Mice were rendered neutropenic by the administration of cyclophosphamide.
- **Infection:** Mice were infected via intratracheal inoculation with a clinical isolate of pan-drug-resistant *A. baumannii*.[\[10\]](#)
- **Treatment Initiation:** Treatment commenced 2 hours post-infection.[\[10\]](#)
- **Drug Administration:** **Zosurabalin** was administered subcutaneously every 6 hours over a 24-hour period.[\[10\]](#) Comparator antibiotics, such as tigecycline, were administered every 12 hours.[\[10\]](#)
- **Efficacy Endpoint:** The primary endpoint was the bacterial burden (CFU) in the infected lungs at the end of the 24-hour treatment period.

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Caption: Experimental workflow for the neutropenic mouse pneumonia model. (Within 100 characters)

## Conclusion

The preclinical data for **Zosurabipin** strongly support its development as a novel therapeutic agent for infections caused by CRAB. Its unique mechanism of action, potent in vitro activity against a broad range of resistant isolates, and significant in vivo efficacy in relevant animal models highlight its potential to address a critical unmet medical need.<sup>[3]</sup> The favorable pharmacokinetic profile, despite a short half-life, has proven effective in murine infection models, and Phase 1 clinical studies have shown it to be generally safe and well-tolerated.<sup>[3]</sup> <sup>[15]</sup> Continued clinical development will be crucial to establish its role in treating invasive CRAB infections in humans.<sup>[2][3]</sup>

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